Isovaleryl-l-carnitine
Overview
Description
Isovaleryl-l-carnitine: is a derivative of l-carnitine, which plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound is particularly significant in the context of metabolic disorders such as isovaleric acidemia, where it helps in the excretion of isovaleryl-coenzyme A .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovaleryl-l-carnitine can be synthesized through esterification of l-carnitine with isovaleric acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Isovaleryl-l-carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isovaleryl-coenzyme A.
Hydrolysis: It can be hydrolyzed back to l-carnitine and isovaleric acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed:
Oxidation: Isovaleryl-coenzyme A.
Hydrolysis: l-carnitine and isovaleric acid.
Scientific Research Applications
Chemistry: Isovaleryl-l-carnitine is used as an analytical reference standard in chromatography-based techniques for the quantification of acylcarnitines in biological samples .
Biology: In biological research, it is used to study metabolic pathways involving fatty acid oxidation and the role of carnitine derivatives in cellular energy production .
Medicine: this compound has therapeutic applications in the treatment of metabolic disorders such as isovaleric acidemia. It helps in the excretion of toxic metabolites and improves metabolic stability .
Industry: In the pharmaceutical industry, it is used in the formulation of supplements aimed at improving energy metabolism and treating metabolic disorders .
Mechanism of Action
Isovaleryl-l-carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It mimics the effects of leucine by interacting with common molecular targets at the plasma membrane, thereby regulating proteolysis and energy production .
Comparison with Similar Compounds
- Valeryl-l-carnitine
- Butyryl-l-carnitine
- Propionyl-l-carnitine
Comparison: Isovaleryl-l-carnitine is unique in its ability to specifically aid in the excretion of isovaleryl-coenzyme A, making it particularly useful in the treatment of isovaleric acidemia. Other similar compounds, such as valeryl-l-carnitine and butyryl-l-carnitine, also play roles in fatty acid metabolism but do not have the same specificity for isovaleryl-coenzyme A .
Properties
IUPAC Name |
(3R)-3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBPDJNUXPEMT-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953142 | |
Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31023-24-2 | |
Record name | Isovalerylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31023-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbutyrylcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031023242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOVALERYLCARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJS2BGX9TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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